molecular formula C11H10F2O4 B8169111 Methyl 2-(2,2-difluoroethoxy)-5-formylbenzoate

Methyl 2-(2,2-difluoroethoxy)-5-formylbenzoate

Cat. No.: B8169111
M. Wt: 244.19 g/mol
InChI Key: PLSNKAVGGXSEJK-UHFFFAOYSA-N
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Description

Methyl 2-(2,2-difluoroethoxy)-5-formylbenzoate is an organic compound that features a benzoate ester functional group with a difluoroethoxy substituent and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,2-difluoroethoxy)-5-formylbenzoate typically involves the reaction of 2,2-difluoroethanol with a suitable benzoate precursor under controlled conditions. One common method involves the use of a sulfonyl chloride or sulfonic anhydride in an organic solvent containing 2,2-difluoroethanol and an alkali . The reaction proceeds through the formation of an intermediate, which is then further reacted with a formylating agent to introduce the formyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,2-difluoroethoxy)-5-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Methyl 2-(2,2-difluoroethoxy)-5-formylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials, such as polymers with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of Methyl 2-(2,2-difluoroethoxy)-5-formylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoroethoxy group can enhance the compound’s binding affinity and selectivity for certain targets, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2,2-difluoroethoxy)-5-formylbenzoate is unique due to the combination of its difluoroethoxy and formyl groups, which confer distinct chemical and biological properties. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2-(2,2-difluoroethoxy)-5-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O4/c1-16-11(15)8-4-7(5-14)2-3-9(8)17-6-10(12)13/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSNKAVGGXSEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C=O)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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